

# The Strategic Application of 5-Chloropicolinimidamide Hydrochloride in Modern Medicinal Chemistry

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## Compound of Interest

**Compound Name:** 5-Chloropicolinimidamide hydrochloride

**Cat. No.:** B1487698

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This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile utility of **5-Chloropicolinimidamide hydrochloride** as a key building block in medicinal chemistry. We will explore its strategic importance, provide detailed protocols for the synthesis of novel derivatives, and outline methodologies for their biological evaluation, with a focus on the development of targeted therapies.

## Introduction: The Significance of the 5-Chloropicolinimidamide Scaffold

**5-Chloropicolinimidamide hydrochloride**, with the chemical formula C<sub>6</sub>H<sub>7</sub>Cl<sub>2</sub>N<sub>3</sub> and a molecular weight of 192.04, is a pyridinyl-based scaffold that holds considerable promise in drug discovery. The presence of a chlorine atom on the pyridine ring offers a reactive handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space. Furthermore, the picolinimidamide moiety can act as a bioisostere for amides and carboxylic acids, a common strategy in medicinal chemistry to enhance physicochemical properties, metabolic stability, and target engagement. The inherent structural features of this compound make it an attractive starting point for the synthesis of novel enzyme inhibitors and receptor modulators.

# Physicochemical Properties of 5-Chloropicolinimidamide Hydrochloride

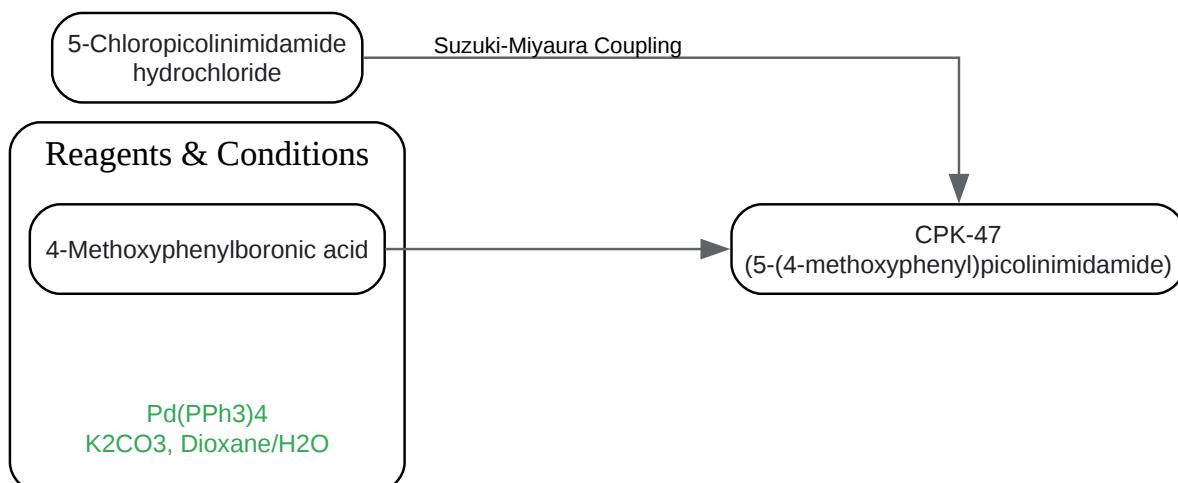
A clear understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

Property	Value	Reference
CAS Number	1179360-48-5	<a href="#">[1]</a>
Molecular Formula	C6H7Cl2N3	<a href="#">[1]</a>
Molecular Weight	192.04 g/mol	<a href="#">[1]</a>
SMILES	C1=CC(=NC=C1Cl)C(=N)N.Cl	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[2]</a>
Purity	Typically >97%	<a href="#">[2]</a>
Storage	Room temperature, dry environment	<a href="#">[1]</a>

## Application Note: Synthesis of a Novel Kinase Inhibitor

This section details a hypothetical, yet scientifically robust, protocol for the synthesis of a novel kinase inhibitor, CPK-47, using **5-Chloropicolinimidamide hydrochloride** as a key starting material. The design of CPK-47 is inspired by the established class of picolinamide-based VEGFR-2 inhibitors.[\[3\]](#)[\[4\]](#)[\[5\]](#) The synthetic strategy leverages a Suzuki-Miyaura cross-coupling reaction, a powerful tool in modern drug discovery for the formation of carbon-carbon bonds.[\[6\]](#)[\[7\]](#)

## Synthetic Scheme



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Caption: Synthetic route to CPK-47.

## Detailed Synthetic Protocol for CPK-47

Materials:

- **5-Chloropicolinimidamide hydrochloride** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
- Potassium carbonate (2.5 eq)
- 1,4-Dioxane (anhydrous)
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere of argon, add **5-Chloropicolinimidamide hydrochloride** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to the flask.
- Degas the mixture by bubbling argon through the solution for 15 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
- Heat the reaction to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with deionized water (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, CPK-47.

Rationale for Experimental Choices:

- The use of a palladium catalyst, specifically Pd(PPh<sub>3</sub>)<sub>4</sub>, is crucial for facilitating the Suzuki-Miyaura cross-coupling reaction.
- Potassium carbonate acts as a base to activate the boronic acid.

- A mixture of dioxane and water is a common solvent system for this type of reaction, ensuring the solubility of both organic and inorganic reagents.
- An inert atmosphere is necessary to prevent the degradation of the palladium catalyst.

## Application Note: Biological Evaluation of CPK-47 as a VEGFR-2 Inhibitor

Following the successful synthesis of CPK-47, the next critical step is to evaluate its biological activity. Based on the design rationale, we will assess its inhibitory potential against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[\[3\]](#)[\[4\]](#)

### In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of a compound against a specific kinase.

#### Materials:

- Recombinant human VEGFR-2 kinase
- ATP
- Poly(Glu, Tyr) 4:1 substrate
- CPK-47 (dissolved in DMSO)
- Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Microplate reader capable of luminescence detection

#### Procedure:

- Prepare a serial dilution of CPK-47 in DMSO.

- In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.
- Add the serially diluted CPK-47 to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30 °C for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure the luminescence using a microplate reader.
- Calculate the percent inhibition for each concentration of CPK-47 and determine the IC50 value by fitting the data to a dose-response curve.

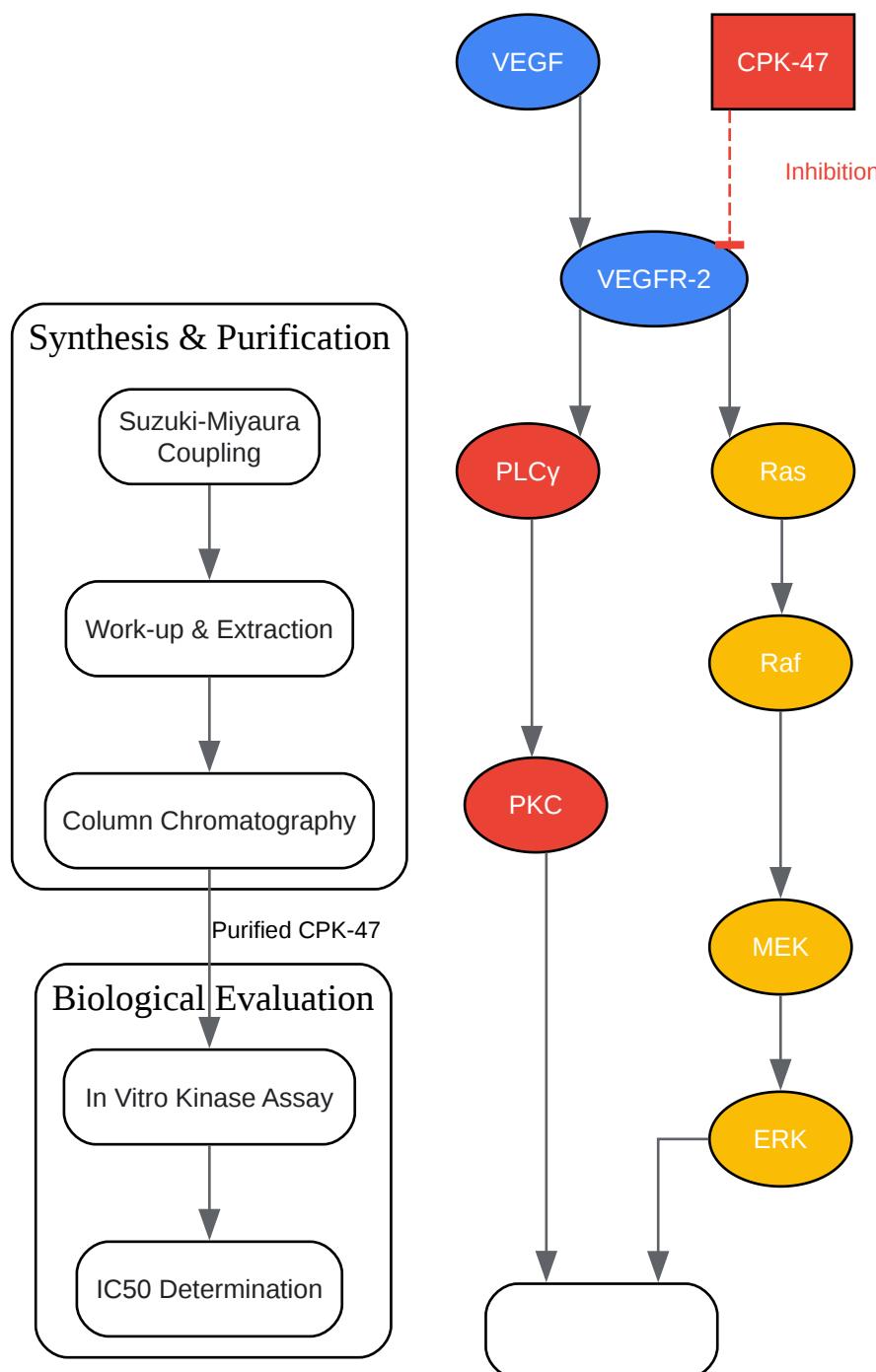
## Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical data for a series of synthesized analogs to illustrate how quantitative data would be summarized.

Compound	R-group	VEGFR-2 IC50 (nM)
CPK-47	4-methoxyphenyl	85
CPK-48	3,4-dimethoxyphenyl	62
CPK-49	4-chlorophenyl	150
Sorafenib	(Reference)	90

## Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow and a simplified representation of the targeted signaling pathway.

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